1-(furan-3-carbonyl)piperidine-3-carboxylic Acid
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Overview
Description
1-(Furan-3-carbonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol It is characterized by the presence of a furan ring attached to a piperidine ring, which in turn is connected to a carboxylic acid group
Preparation Methods
The synthesis of 1-(furan-3-carbonyl)piperidine-3-carboxylic acid typically involves the reaction of furan-3-carboxylic acid with piperidine under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the furan and piperidine rings . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Furan-3-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield furan-3-carboxylic acid and piperidine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Furan-3-carbonyl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds that can interact with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to interact with specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(furan-3-carbonyl)piperidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the piperidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
1-(Furan-3-carbonyl)piperidine-3-carboxylic acid can be compared with similar compounds such as:
1-(Furan-2-carbonyl)piperidine-3-carboxylic acid: This compound has the furan ring attached at the 2-position instead of the 3-position, which can lead to different chemical and biological properties.
1-(Thiophene-3-carbonyl)piperidine-3-carboxylic acid: The furan ring is replaced with a thiophene ring, which can affect the compound’s reactivity and interactions with biological targets.
1-(Pyridine-3-carbonyl)piperidine-3-carboxylic acid: The furan ring is replaced with a pyridine ring, which can enhance the compound’s ability to form hydrogen bonds and interact with metal ions.
Properties
IUPAC Name |
1-(furan-3-carbonyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-10(9-3-5-16-7-9)12-4-1-2-8(6-12)11(14)15/h3,5,7-8H,1-2,4,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJBBPYLWPPKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=COC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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